2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Overview
Description
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8F4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the compound into fluorinated benzyl alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated benzyl alcohols.
Substitution: Various substituted benzene derivatives, depending on the substituent introduced.
Scientific Research Applications
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Studied for its role in drug design, particularly in enhancing the metabolic stability and bioavailability of drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These interactions can affect pathways involved in cell signaling, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 1-Fluoro-4-(2,2,2-trifluoroethylsulfanyl)benzene
- Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl)
Uniqueness
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-6-2-3-7(4-8(6)10)5-9(11,12)13/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOOILQVTQZFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232786 | |
Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-37-1 | |
Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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